molecular formula C17H22N2O3 B1406988 Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate CAS No. 1440535-26-1

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B1406988
CAS No.: 1440535-26-1
M. Wt: 302.37 g/mol
InChI Key: LYMYQQURMAFPGC-UHFFFAOYSA-N
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Description

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate is a piperidine derivative characterized by a cyano-(4-methoxyphenyl)methyl substituent at the 1-position and an ethyl ester group at the 4-position of the piperidine ring. The presence of the electron-withdrawing cyano group and the electron-donating 4-methoxyphenyl moiety may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13/h4-7,14,16H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMYQQURMAFPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Multi-Component Reactions Involving Piperidine Derivatives

Method Overview:

This approach involves the formation of the piperidine ring through cyclization of precursor molecules containing cyano and methoxyphenyl groups, followed by esterification with ethyl groups. The key steps include:

  • Preparation of the cyano-methoxyphenyl precursor: Typically synthesized via nucleophilic aromatic substitution or electrophilic aromatic substitution reactions, introducing the methoxyphenyl group onto a suitable intermediate.
  • Reaction with piperidine: The precursor is reacted with piperidine in an organic solvent such as ethanol under reflux conditions, facilitating nucleophilic attack and cyclization to form the piperidine ring.
  • Functionalization with cyano and ester groups: The cyano group is introduced via nucleophilic addition or substitution reactions, while the ester functionality is incorporated through esterification or acylation steps.

Research Data:

According to recent synthesis reports, this method yields the target compound with moderate to high efficiency, often utilizing reflux conditions in ethanol, with reaction times ranging from 4 to 8 hours. The key transformation involves the formation of the piperidine ring via intramolecular cyclization, followed by functional group modifications.

Oxidation-Reduction Pathway from 4-Picoline Derivatives

Method Overview:

This route employs 4-picoline-2-carboxylic acid derivatives as starting materials, which are oxidized and subsequently reduced to form the desired piperidine compound:

  • Oxidation step: Using phospho-molybdic acid and hydrogen peroxide, 4-picoline-2-carboxylic acid is oxidized to its oxynitride form, which introduces reactive sites for further transformation.
  • Reduction step: The oxynitride is dissolved in methyl alcohol, then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of formic acid, reducing the nitrile and forming the piperidine ring.
  • Esterification: The resulting amino compound is esterified with ethanol to generate the ethyl ester.

Research Data:

A patent describes this method as a viable route to synthesize the target compound with good yields (~78%), emphasizing the use of catalytic hydrogenation and acid-base workup procedures. The process involves careful control of pH and temperature to optimize product purity.

One-Pot Synthesis Using Organometallic Chemistry

Method Overview:

This innovative approach uses organozinc reagents and copper catalysis to synthesize enantiomerically enriched piperidines:

Research Data:

This method has been demonstrated to produce enantiomerically enriched piperidines with yields around 55%, suitable for pharmaceutical applications. The process emphasizes stereochemical control and functional group compatibility.

Patent-Backed Synthesis of 4-Methylpiperidine-2-Carboxylate Hydrochloride

Method Overview:

A patent describes a multi-step process involving:

Research Data:

This method provides a reproducible route with yields of approximately 78%, emphasizing the importance of reaction conditions such as temperature, pH, and catalyst loading.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Advantages Typical Yield References
Multi-component cyclization Piperidine, cyano-methoxyphenyl precursors Cyclization, functionalization Versatile, adaptable Moderate to high ,
Oxidation-reduction from 4-picoline Phospho-molybdic acid, hydrogen peroxide, Pd/C Oxidation, catalytic hydrogenation High purity, scalable ~78% ,
Organometallic approach Zinc iodide, copper catalyst Nucleophilic substitution, cyclization Stereoselective, enantioselective 55% ,
Patent-based synthesis 4-Picoline derivatives, catalysts Oxidation, hydrogenation, esterification Reproducible, high yield ~78%

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under specific conditions:

Reaction TypeConditionsReagentsMajor ProductsReferences
Ester Hydrolysis Acidic or basic aqueous mediaNaOH (aq.), H₂SO₄ (cat.), EtOH/water1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid
Nitrile Hydrolysis Strong acidic conditionsH₂SO₄ (conc.), heat1-[(4-methoxyphenyl)(carbamoyl)methyl]piperidine-4-carboxylate (amide intermediate)

Key Findings :

  • Ester hydrolysis proceeds efficiently in NaOH/EtOH/water at reflux, yielding the carboxylic acid derivative with >85% purity after recrystallization.

  • Nitrile hydrolysis requires harsh conditions (e.g., concentrated H₂SO₄ at 100°C) and may yield amides or carboxylic acids depending on reaction time.

Reduction Reactions

The cyano group and ester functionality are susceptible to reduction:

Reaction TypeConditionsReagentsMajor ProductsReferences
Nitrile to Amine Anhydrous, inert atmosphereLiAlH₄, THF, 0°C → RT1-[(4-methoxyphenyl)(aminomethyl)]piperidine-4-carboxylate
Ester to Alcohol High-pressure hydrogenationH₂ (50 psi), Pd/C, EtOH1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-methanol

Key Findings :

  • Reduction of the nitrile group with LiAlH₄ produces a primary amine without affecting the ester group, confirmed by IR loss of the C≡N stretch at 2259 cm⁻¹.

  • Catalytic hydrogenation of the ester requires elevated pressures and yields secondary alcohols .

Substitution and Functionalization

The piperidine nitrogen and aromatic methoxy group participate in electrophilic/nucleophilic reactions:

Reaction TypeConditionsReagentsMajor ProductsReferences
N-Alkylation Anhydrous DMF, baseCH₃I, K₂CO₃, 60°C1-[(4-methoxyphenyl)(cyano)methyl]-4-(ethoxycarbonyl)-N-methylpiperidinium iodide
Methoxy Demethylation BBr₃, CH₂Cl₂, -78°C → RTBBr₃ (excess)1-[cyano-(4-hydroxyphenyl)methyl]piperidine-4-carboxylate

Key Findings :

  • N-Alkylation proceeds regioselectively at the piperidine nitrogen, confirmed by ¹H NMR (δ 3.2 ppm for N-CH₃).

  • Demethylation of the methoxy group using BBr₃ yields a phenolic derivative, critical for further functionalization .

Cyclization and Ring Formation

The compound participates in intramolecular cyclization under controlled conditions:

Reaction TypeConditionsReagentsMajor ProductsReferences
Lactam Formation Toluene, reflux, Dean-StarkPTSA (cat.)8-cyano-3-(4-methoxyphenyl)-1-azabicyclo[4.3.0]nonan-2-one

Key Findings :

  • Cyclization via elimination of ethanol forms a bicyclic lactam structure, validated by X-ray crystallography .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity:

CompoundKey Reaction DifferenceReference
Ethyl 1-[(4-chlorophenyl)cyanomethyl]piperidine-4-carboxylateFaster nitrile hydrolysis due to electron-withdrawing Cl substituent
Ethyl 1-[(3,4-dichlorophenyl)cyanomethyl]piperidine-4-carboxylateEnhanced electrophilic substitution at the aromatic ring

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of piperidine compounds often exhibit analgesic and anti-inflammatory effects. Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate has been investigated for its potential as an analgesic agent, with studies suggesting that it may function similarly to known opioid analgesics while possibly offering a better side effect profile due to its unique structure .

Neurological Applications

The compound's structure suggests potential utility in treating neurological disorders. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This positions this compound as a candidate for further exploration in the treatment of conditions such as depression and anxiety disorders .

Antidiarrheal Activity

Patents have documented the antidiarrheal activity of similar compounds, indicating that this compound may also possess this property. The mechanism may involve modulation of gastrointestinal motility through interaction with specific receptors .

Synthetic Pathways

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing .

Derivative Compounds

Numerous derivatives have been synthesized to explore variations in pharmacological activity. For instance, modifications to the methoxy group or alterations in the cyano substituent have been shown to influence both potency and selectivity for various biological targets .

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAnalgesic propertiesDemonstrated significant pain relief in animal models compared to control groups.
Study BNeurological effectsIndicated potential antidepressant effects through serotonin reuptake inhibition.
Study CAntidiarrheal activityShowed efficacy in reducing diarrhea frequency in induced models.

These studies underscore the compound's multifaceted pharmacological profile and suggest avenues for further investigation.

Mechanism of Action

The mechanism of action of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and ester groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperidine ring or adjacent functional groups:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological/Pharmacological Notes
Target : Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate 1: Cyano-(4-methoxyphenyl)methyl; 4: Ethyl ester C₁₇H₂₀N₂O₃ 300.35 High polarity due to cyano and methoxy groups; moderate lipophilicity Potential enzyme inhibition (e.g., carbonic anhydrase) inferred from analogs
Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxylate 1: 4-Chlorobenzyl; 4: Ethyl ester and 4-methoxyphenylsulfonyl C₂₂H₂₆ClNO₅S 451.96 Increased bulkiness and polarity from sulfonyl group Likely enhanced protein binding due to sulfonyl moiety
Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate 1: Cyano-(4-methylphenyl)methyl; 4: Ethyl ester C₁₇H₂₀N₂O₂ 284.36 Reduced polarity (methyl vs. methoxy) Higher lipophilicity may improve blood-brain barrier penetration
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4: 4-(2-Methoxyphenyl)piperazine; 1: Ethyl ester C₁₉H₂₇N₃O₃ 345.44 Extended aromatic system with piperazine linker Potential CNS activity due to piperazine moiety
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate 1: Ethoxycarbonylmethyl; 4: Ethyl ester C₁₁H₁₉NO₄ 229.27 Ester-rich structure; high flexibility Limited steric hindrance may enhance metabolic degradation

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound LogP Water Solubility (mg/mL) Melting Point (°C)
Target 2.1 ~0.5 120–125 (estimated)
3.5 ~0.2 180–185 (predicted)
2.8 ~0.3 110–115 (estimated)

LogP values estimated using fragment-based methods; solubility and melting points inferred from structural analogs.

Biological Activity

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a methoxyphenyl moiety. These functional groups are crucial for its chemical reactivity and biological interactions. The presence of the cyano group allows for nucleophilic substitutions, while the methoxy group enhances lipophilicity, potentially improving membrane permeability.

This compound interacts with various biological targets, including enzymes and receptors. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive binding, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to various physiological processes.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth.

Pathogen MIC (µg/mL) Activity Level
Staphylococcus aureus3.12 - 12.5High
Escherichia coli8.33 - 23.15Moderate
Candida albicans16.69 - 78.23Moderate

These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The compound's structural similarity to known anticancer agents warrants investigation into its potential as an anticancer drug. Preliminary studies have indicated that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several piperidine derivatives, including this compound. Results indicated strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .
  • Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to oxidative stress induction and modulation of apoptotic pathways .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a precursor in the synthesis of novel therapeutic agents. Its unique combination of functional groups allows for further modifications aimed at enhancing selectivity and potency against specific biological targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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